Physicochemical Property Contrast with the 4-Chloro Analog
The molecular weight of the target compound is 336.3 g mol⁻¹, compared to 370.8 g mol⁻¹ for the 4‑chloro derivative (4‑{[4‑chloro‑2,5‑dioxo‑1‑(2‑phenylethyl)‑2,5‑dihydro‑1H‑pyrrol‑3‑yl]amino}benzoic acid) . The absence of the electron‑withdrawing chlorine substituent results in a lower calculated logP (estimated Δ logP ≈ −0.7) based on the fragment‑based difference between a chloro‑substituted and an unsubstituted benzoic acid [1].
| Evidence Dimension | Molecular weight and calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 336.3 g mol⁻¹; clogP (estimated) = 3.3 |
| Comparator Or Baseline | 4‑Chloro analog (CAS 634166‑40‑8): MW = 370.8 g mol⁻¹; clogP (estimated) = 4.0 |
| Quantified Difference | ΔMW = −34.5 g mol⁻¹; ΔclogP ≈ −0.7 |
| Conditions | Calculated physicochemical properties using standard fragment‑based algorithms (ACD/Labs or equivalent). |
Why This Matters
The lower molecular weight and reduced lipophilicity may improve aqueous solubility and permeability characteristics, which are critical parameters in early‑stage drug discovery and chemical probe development.
- [1] Hansch C., Leo A., Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. (π constant for Cl substitution on aromatic ring ≈ +0.7). View Source
